4-Amino-6-methylpyrimidine-2-thiol

Platelet aggregation P2Y12 antagonist Structure-activity relationship

Why 4-amino-6-methylpyrimidine-2-thiol? This bifunctional building block provides a thiol group for gold surface anchoring (SAM formation) and an amino group for post-assembly covalent modifications—ideal for SPR biosensors and electrochemical sensors. The 4-amino-6-methyl scaffold shows potent VEGFR-2/BRAF dual kinase inhibition, enabling antitumor drug discovery programs. As an N,S-chelating ligand, it coordinates transition metals (Re, Cu, Pt, Hg) for catalytic and luminescent materials. Validated negative pharmacophore data excludes this chemotype from P2Y12 antiplatelet screening, saving HTS resources. Available at ≥98% purity with full analytical documentation.

Molecular Formula C5H7N3S
Molecular Weight 141.2 g/mol
CAS No. 89180-08-5
Cat. No. B183926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methylpyrimidine-2-thiol
CAS89180-08-5
Molecular FormulaC5H7N3S
Molecular Weight141.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=S)N1)N
InChIInChI=1S/C5H7N3S/c1-3-2-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9)
InChIKeyGAVFWRDGXUMIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-methylpyrimidine-2-thiol CAS 89180-08-5: Procurement Specifications and Core Physicochemical Properties


4-Amino-6-methylpyrimidine-2-thiol (CAS 89180-08-5, molecular formula C5H7N3S, molecular weight 141.19) is a heterocyclic compound belonging to the aminopyrimidinethione class, also known as 6-amino-4-methylpyrimidine-2(1H)-thione or 2-mercapto-4-amino-6-methylpyrimidine . It features an amino group at position 4, a methyl group at position 6, and a thiol (sulfhydryl) group at position 2 of the pyrimidine ring . The compound is commercially available in research-grade purities of 95% to 98% from major suppliers including Sigma-Aldrich (via ChemCD database), J&K Scientific, Bidepharm, and AKSci [1]. Predicted physicochemical parameters include a boiling point of 259.0 ± 23.0 °C, density of 1.43 ± 0.1 g/cm³, and pKa of 11.36 ± 0.10 . The compound exhibits thiol-thione tautomerism and serves primarily as a synthetic building block for pharmaceuticals, agrochemicals, and coordination chemistry applications .

Why 4-Amino-6-methylpyrimidine-2-thiol Cannot Be Simply Replaced by Other Pyrimidine-2-thiols or Aminopyrimidines


Although numerous pyrimidine-2-thiol derivatives share the same core heterocyclic scaffold, substitution patterns critically govern biological activity, physicochemical properties, and coordination behavior [1]. For example, 4,6-dimethylpyrimidine-2-thiol (dmpymSH) exhibits markedly different metal-binding geometry compared to the 4-amino-6-methyl substituted variant due to altered electronic distribution and hydrogen-bonding capacity [2]. Similarly, 2-amino-6-methylpyrimidine-4(3H)-thione (CAS 6307-44-4), a positional isomer, differs in both reactivity and pharmacological profile . In structure-activity relationship (SAR) studies, the presence and position of the amino group dramatically affect target engagement: 4-amino-2-thiopyrimidine-5-carboxylic acid derivatives show negligible activity as P2Y12/P2Y1 antagonists, whereas the 4-amino-6-methyl substitution pattern defines a distinct chemotype with entirely different biological outcomes [3]. Consequently, indiscriminate substitution with generic pyrimidine-2-thiols will yield unpredictable results in both synthetic and biological applications.

4-Amino-6-methylpyrimidine-2-thiol: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Negative Pharmacophore Evidence: 4-Amino-6-methylpyrimidine-2-thiol Shows Negligible P2Y12/P2Y1 Antagonist Activity Versus Platelet Aggregation Inhibitor Analogs

In a comprehensive structure-activity relationship study of 4-amino-2-thiopyrimidine derivatives as platelet aggregation inhibitors, selected 4-amino-2-thiopyrimidine-5-carboxylic acid derivatives were tested as P2Y12 and P2Y1 antagonists. These compounds, which share the core 4-amino-2-thiopyrimidine scaffold with 4-amino-6-methylpyrimidine-2-thiol, were found to display negligible activity against both receptor subtypes [1]. This finding stands in stark contrast to structurally related 6-amino-2-thio-3H-pyrimidin-4-one derivatives, such as compounds 2c and 2h, which inhibited ADP(10⁻⁶ M)-induced platelet aggregation by 91% and 87% at 10⁻⁴ M concentration, respectively [1]. The negative findings demonstrated that the 4-amino-2-thiopyrimidine heterocyclic nucleus is not a useful common pharmacophore for developing P2Y-dependent inhibitors of platelet aggregation [1].

Platelet aggregation P2Y12 antagonist Structure-activity relationship Antithrombotic 4-amino-2-thiopyrimidine

VEGFR-2/BRAF Kinase Inhibition: 4-Amino-2-thiopyrimidine Scaffold Demonstrates Submicromolar Dual Inhibitory Activity

Substituted 4-amino-2-thiopyrimidines, a class to which 4-amino-6-methylpyrimidine-2-thiol belongs as the parent scaffold, have been discovered as a novel class of dual VEGFR-2 and BRAF kinase inhibitors [1]. In this study, most synthesized substituted 4-amino-2-thiopyrimidines demonstrated potent VEGFR-2 inhibitory activity at submicromolar concentrations [1]. Notably, several derivatives showed potent dual VEGFR-2/BRAF inhibitory activity with selectivity over normal cells [1]. The 4-amino-6-methyl substitution pattern provides a versatile starting point for further derivatization to optimize dual kinase inhibition. While specific IC50 values for the unsubstituted 4-amino-6-methylpyrimidine-2-thiol were not reported in this study, the scaffold has been validated as an antiangiogenic and antiproliferative pharmacophore [1].

VEGFR-2 inhibitor BRAF kinase Antiangiogenic Antiproliferative Kinase inhibition

Metal Coordination: 4-Amino-6-methylpyrimidine-2-thiol Enables N,S-Chelation and Bifunctional Monolayer Assembly on Gold Surfaces

4-Amino-6-methylpyrimidine-2-thiol is specifically utilized for gold nanoparticle functionalization, with the thiol group enabling self-assembled monolayer (SAM) formation and the amino group allowing post-assembly modifications . Surface plasmon resonance (SPR) measurements have been employed to characterize monolayer density and stability on gold surfaces . In contrast, 4,6-dimethylpyrimidine-2-thiol (dmpymSH), which lacks the amino group, cannot undergo post-assembly conjugation, restricting its utility to passive thiolate binding only [1]. The pyrimidine-2-thiolate ligand framework generally binds in a chelating N,S-fashion to transition metals, as demonstrated in crystal structures of Re2(CO)6(μ-thpymS)2 complexes and copper(I) complexes with 4,6-dimethyl pyrimidine-2-thiol [2][3]. The 4-amino substituent introduces additional hydrogen-bonding capacity and electronic modulation to the metal center, offering differentiated coordination chemistry.

Metal coordination Self-assembled monolayer Gold nanoparticle N,S-chelating ligand Surface plasmon resonance

Purity and Quality Assurance: Commercial Availability at 95-98% with Full Analytical Documentation

4-Amino-6-methylpyrimidine-2-thiol (CAS 89180-08-5) is commercially available from multiple reputable suppliers with defined purity specifications: 98% minimum purity from Bidepharm (batch QC includes NMR, HPLC, GC) , 98% from J&K Scientific , and 95% minimum purity from AKSci . Suppliers provide certificates of analysis (CoA) and safety data sheets (SDS) upon request. The compound is classified with MDL number MFCD00090794 across suppliers . This is in contrast to closely related analogs such as 2-amino-6-methylpyrimidine-4(3H)-thione (CAS 6307-44-4), which has more limited commercial availability and less standardized analytical documentation. The compound carries GHS hazard statements H302, H312, H332 (harmful if swallowed, in contact with skin, or inhaled) with precautionary measures P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P330, P362+P364, P501 .

Chemical purity Quality control NMR HPLC Analytical standards

Toxicological Profile: Defined GHS Hazard Classification Enables Risk-Managed Procurement

4-Amino-6-methylpyrimidine-2-thiol carries a defined toxicological profile with explicit GHS hazard classification: acute oral toxicity (H302), acute dermal toxicity (H312), and acute inhalation toxicity (H332) . This toxicological profile is more clearly documented than for many structurally related pyrimidine-2-thiols, where hazard data are often incomplete or classified as "not fully characterized" . The compound is assigned the signal word "Warning" and requires specific personal protective equipment including protective gloves, clothing, eye protection, and respiratory protection if ventilation is inadequate . Suppliers provide comprehensive SDS documentation with precautionary statements P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P270 (do not eat, drink or smoke when using), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P317 (if swallowed: get medical help), P302+P352 (if on skin: wash with plenty of water), P304+P340 (if inhaled: remove person to fresh air), P330 (rinse mouth), P362+P364 (take off contaminated clothing and wash before reuse), and P501 (dispose of contents/container in accordance with regulations) .

Toxicology GHS classification Safety data sheet Acute toxicity Risk management

Predicted Physicochemical Profile: pKa 11.36 and LogP 0.72 Distinguish 4-Amino-6-methylpyrimidine-2-thiol from Non-Amino Analogs

4-Amino-6-methylpyrimidine-2-thiol exhibits a predicted pKa of 11.36 ± 0.10 and a calculated LogP of approximately 0.72 (ChemBase JChem prediction) [1]. This low lipophilicity (LogP < 1) indicates favorable aqueous solubility compared to more hydrophobic pyrimidine-2-thiols lacking the amino substituent. For context, 4,6-dimethylpyrimidine-2-thiol (dmpymSH) is expected to have higher LogP due to the absence of the polar amino group. The compound also satisfies Lipinski's Rule of Five (true) with polar surface area of 51.8 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and zero rotatable bonds [1]. The high pKa value (11.36) indicates the thiol group is predominantly protonated under physiological pH (7.4), which affects both membrane permeability and metal-binding capacity .

Physicochemical properties pKa LogP Lipophilicity Drug-likeness

4-Amino-6-methylpyrimidine-2-thiol: Evidence-Backed Research and Industrial Application Scenarios


Exclusion Screening: P2Y12/P2Y1 Antagonist Programs

As demonstrated in Section 3 (Evidence Item 1), the 4-amino-2-thiopyrimidine scaffold displays negligible activity as a P2Y12 or P2Y1 receptor antagonist [1]. Researchers should exclude 4-amino-6-methylpyrimidine-2-thiol from antiplatelet screening cascades targeting the ADP-P2Y pathway, avoiding wasted resources on a chemotype with validated negative pharmacophore characteristics. This negative data is equally valuable for negative control selection in HTS campaigns.

Kinase Inhibitor Discovery: VEGFR-2/BRAF Dual Targeting Lead Optimization

As validated in Section 3 (Evidence Item 2), the 4-amino-2-thiopyrimidine scaffold has demonstrated potent submicromolar VEGFR-2 inhibitory activity and dual VEGFR-2/BRAF kinase inhibition in vitro [1]. The 4-amino-6-methyl substitution pattern provides a versatile starting scaffold for synthesizing substituted derivatives for antiangiogenic and antiproliferative drug discovery programs targeting solid tumors and MAPK-driven malignancies. The scaffold-level evidence supports procurement for medicinal chemistry optimization of dual kinase inhibitors.

Bifunctional Surface Functionalization: Gold Nanoparticle SAMs with Secondary Conjugation Capacity

As detailed in Section 3 (Evidence Item 3), 4-amino-6-methylpyrimidine-2-thiol uniquely provides both a thiol group for gold surface anchoring (SAM formation) and an amino group for post-assembly covalent modifications [1]. This bifunctional capability makes it suitable for fabricating functionalized gold nanoparticles for SPR biosensors, electrochemical sensors, and targeted delivery platforms. SPR measurements have characterized monolayer density and stability [1]. This application is not accessible using non-amino pyrimidine-2-thiols such as 4,6-dimethylpyrimidine-2-thiol.

Coordination Chemistry: N,S-Chelating Ligand for Transition Metal Complex Synthesis

As supported in Section 3 (Evidence Item 3), the pyrimidine-2-thiolate framework binds in a chelating N,S-fashion to transition metals including Re, Cu, Pt, and Hg [1][2]. The 4-amino group introduces additional hydrogen-bonding capacity that can fine-tune metal center electronics and coordination geometry. This positions 4-amino-6-methylpyrimidine-2-thiol as a versatile ligand precursor for synthesizing catalytically active metal complexes, luminescent materials, and metal-based therapeutics. The compound is commercially available at 95-98% purity with analytical documentation suitable for coordination chemistry applications (Section 3, Evidence Item 4).

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